molecular formula C16H31NO7 B8115826 Ald-PEG4-NHBoc

Ald-PEG4-NHBoc

Cat. No.: B8115826
M. Wt: 349.42 g/mol
InChI Key: MHSJQXAJVKUGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ald-PEG4-NHBoc: is a polyethylene glycol derivative that contains an aldehyde group and a tert-butyloxycarbonyl (Boc) protected amine group. The chemical formula for this compound is C16H31NO7, and it has a molecular weight of 349.42 g/mol . This compound is widely used in various fields of scientific research due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ald-PEG4-NHBoc typically involves the reaction of polyethylene glycol with an aldehyde and a Boc-protected amine. The reaction is carried out under controlled conditions to ensure high purity and yield. The Boc protection group can be easily removed under acidic conditions to release the free amine, which can then be used for further conjugation reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced purification techniques. The process is optimized to achieve high yields and consistent quality. The compound is often produced in bulk quantities to meet the demands of various research and development applications .

Chemical Reactions Analysis

Types of Reactions: Ald-PEG4-NHBoc undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions after deprotection.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Ald-PEG4-NHBoc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation of biomolecules for various assays and experiments.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of Ald-PEG4-NHBoc involves its ability to form stable linkages with other molecules through its aldehyde and amine groups. The aldehyde group can form Schiff bases or oxime linkages with amines or hydroxylamines, respectively. The Boc-protected amine can be deprotected under acidic conditions to release the free amine, which can then react with various electrophiles. These reactions enable the compound to be used in a wide range of conjugation and modification applications .

Comparison with Similar Compounds

Uniqueness: Ald-PEG4-NHBoc is unique due to its combination of an aldehyde group and a Boc-protected amine group, which allows for versatile conjugation and modification reactions. This dual functionality makes it particularly useful in applications requiring precise control over molecular interactions and modifications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO7/c1-16(2,3)24-15(19)17-5-8-21-10-12-23-14-13-22-11-9-20-7-4-6-18/h6H,4-5,7-14H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSJQXAJVKUGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.